![molecular formula C9H5FNNaO2S B2560052 Sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate CAS No. 1443982-11-3](/img/structure/B2560052.png)
Sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate
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Overview
Description
Sodium 2-(1,3-benzothiazol-2-yl)acetate is a chemical compound with the CAS Number: 796883-68-6 . It has a molecular weight of 215.21 .
Synthesis Analysis
The synthesis of similar compounds, such as 2-arylbenzothiazoles, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of Sodium 2-(1,3-benzothiazol-2-yl)acetate is represented by the linear formula: C9H6NNaO2S .Chemical Reactions Analysis
While specific chemical reactions involving Sodium 2-(1,3-benzothiazol-2-yl)acetate are not available, benzothiazole derivatives have been synthesized using various reactions. For instance, a library of 5-chloro-2-aryl benzo[d]thiazole derivatives was synthesized using 4-chloro-2-aminobenzenethiol and substituted aldehydes in the presence of Na2S2O5 as a catalyst .Physical And Chemical Properties Analysis
Sodium 2-(1,3-benzothiazol-2-yl)acetate is a solid compound. It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Catalytic Applications
Sodium fluoride has been identified as an efficient catalyst in the synthesis of 2,4-disubstituted 1,3-thiazoles and selenazoles, demonstrating the role of sodium-based compounds in facilitating chemical reactions under mild conditions (Banothu et al., 2014).
Photocatalytic Radical Cascade Cyclization
Research has developed a visible-light-induced radical cascade cyclization method for synthesizing 2-CF2/CF3-containing benzothiazoles, highlighting the utility of sodium sulfite in promoting fluoroalkylation under mild reaction conditions (Yuan et al., 2019).
Antimicrobial and Antifungal Activity
Novel benzothiazole amides have shown comparable or slightly better antibacterial and antifungal activity against various strains than medicinal standards like chloramphenicol, cefoperazone, and amphotericin B, suggesting their potential in developing new antimicrobial agents (Pejchal et al., 2015).
Antitumor Properties
Benzothiazoles have exhibited highly selective and potent antitumor properties in vitro and in vivo, with specific compounds undergoing evaluation for their mechanism of action and potential as clinical agents due to their cytotoxic activity against cancer cell lines (Bradshaw et al., 2002).
Synthesis Methodologies
Research has introduced novel synthesis methods for benzothiazoles and their derivatives, contributing to the field of chemical synthesis with improved yields, mild reaction conditions, and potential for further applications in material science and pharmacology. For instance, the sodium salt of di ((1-hydroxy-2-benzothiazolium-1-yl) ethyliden-1,1-H-bisphosphonic acid) orthophosphate was synthesized, showcasing a new compound for tumor cell growth inhibition studies (Nikpour Nezhati et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
sodium;2-(1,3-benzothiazol-2-yl)-2-fluoroacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2S.Na/c10-7(9(12)13)8-11-5-3-1-2-4-6(5)14-8;/h1-4,7H,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSNPEYJOUYYBT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(C(=O)[O-])F.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FNNaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate | |
CAS RN |
1443982-11-3 |
Source
|
Record name | sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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